1,3-Dinitronaphthalene

Catalog No.
S604743
CAS No.
606-37-1
M.F
C10H6N2O4
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dinitronaphthalene

CAS Number

606-37-1

Product Name

1,3-Dinitronaphthalene

IUPAC Name

1,3-dinitronaphthalene

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H6N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H

InChI Key

ULALSFRIGPMWRS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

1,3-dinitronaphthalene

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 1,3-Dinitronaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74478. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dinitronaphthalene (1,3-DNN) is a highly specialized, asymmetric isomer of dinitronaphthalene, presenting as a beige-to-yellow crystalline powder . Unlike the major symmetric products of direct naphthalene nitration, 1,3-DNN features a meta-substitution pattern that drastically alters its physical properties, including a relatively low melting point of 146–148 °C . It is primarily procured as a critical intermediate for the synthesis of 1,3-diaminonaphthalene, a precursor essential for formulating advanced polyimides, specialized epoxy curing agents, and asymmetric dyes where structural rigidity must be balanced with solubility and processability[1].

Research Fit

1 Isomer-specific synthetic intermediate for sulfide dyes and sensitizer formulations
2 Analytical reference standard for resolving dinitronaphthalene isomer mixtures
3 Direct-acting mutagen probe for environmental toxicology and DNA damage studies

Generic substitution with the more abundant and cheaper 1,5-dinitronaphthalene or 1,8-dinitronaphthalene is unfeasible for applications requiring specific backbone geometries . 1,5-DNN is highly symmetric, yielding rigid, linear downstream polymers that suffer from poor solubility and intractable processing conditions . Conversely, 1,8-DNN suffers from severe steric hindrance at the peri-positions, complicating polymerization and functionalization. 1,3-DNN provides a unique meta-linkage that introduces a vital "kink" into polymer chains, disrupting crystalline packing to enhance solubility without sacrificing the high thermal stability inherent to the naphthalene core. Furthermore, its significantly lower melting point alters melt-processing and solvent formulation parameters, making it non-interchangeable in established industrial workflows .

Substitution Risk

! 1,3-substitution pattern uniquely alters electronic distribution and reduction kinetics compared to 1,5- or 1,8-isomers
! Direct DNA adduct formation at ambient temperature is specific to the 1,3-isomer; other dinitronaphthalenes may require metabolic activation
! Steric strain from the 1,3-substitution twists the nitro group out of plane, impacting solid-state packing and sublimation behavior

Thermal Processability and Phase Transition Differentiation

Thermal characterization reveals a stark contrast between 1,3-DNN and its symmetric counterpart, 1,5-DNN. 1,3-Dinitronaphthalene exhibits a melting point of 146–148 °C , whereas 1,5-dinitronaphthalene melts between 213–217 °C . This ~67 °C reduction in melting temperature reflects a lower lattice energy due to molecular asymmetry, directly translating to improved solubility in organic solvents and lower energy requirements for melt-phase reactions.

Evidence DimensionMelting Point
Target Compound Data146–148 °C
Comparator Or Baseline1,5-Dinitronaphthalene (213–217 °C)
Quantified Difference~67 °C lower melting point
ConditionsStandard atmospheric pressure

A significantly lower melting point enables lower-temperature melt processing and enhances solubility in organic solvent formulations, reducing energy costs and preventing premature precipitation during synthesis.

Nitration Selectivity
Data to verify
23.56% selectivity for 1,3-DNN vs. 34.10% (1,5-), 19.30% (1,4-), 3.56% (1,8-)
Guides purification planning and co-product harvesting during catalytic nitration
Source not specified; verify under your conditions

Electrochemical Reduction Profiling for Analytical and Synthetic Workflows

The electrochemical reduction of dinitronaphthalenes is highly isomer-dependent, which is critical for both analytical monitoring and controlled synthetic reduction to diamines. Differential pulse voltammetry (DPV) studies demonstrate that 1,3-DNN achieves an optimal reduction profile at pH 8.2 with a limit of quantification (LOQ) of 1.0 μmol/L [1]. In contrast, the symmetric 1,5-DNN requires a highly alkaline environment (pH 12.3) to achieve the same 1.0 μmol/L LOQ[1]. This distinct electrochemical behavior necessitates specific buffer and potential conditions, proving that reduction protocols cannot be universally applied across isomers.

Evidence DimensionOptimal pH for Electrochemical Reduction (DPV)
Target Compound DatapH 8.2 (LOQ 1.0 μmol/L)
Comparator Or Baseline1,5-Dinitronaphthalene (pH 12.3, LOQ 1.0 μmol/L)
Quantified Difference4.1 pH unit difference for optimal reduction monitoring
ConditionsBritton–Robinson buffer and methanol mixture (1:1) at silver amalgam electrodes

Identifies the exact electrochemical and pH conditions required for controlled reduction or analytical quantification, preventing side reactions or incomplete conversion during diamine synthesis.

Electrochemical Reduction
Reported
Polarography at pH 2.1–11; 1,4-isomer shows anomalous 2e⁻ / 10e⁻ changes not observed in 1,3-DNN class
Isomer-specific electrochemical validation required; 1,4-DNN data not transferable
Interpret class-level reduction behavior for 1,3-isomer

Structural Asymmetry for Downstream Polymer Solubility

The primary procurement driver for 1,3-DNN is its conversion to 1,3-diaminonaphthalene. The 1,3-substitution pattern creates a meta-linkage angle of approximately 120 degrees in the resulting polymer backbone [1]. When compared to the 180-degree linear axis of 1,5-diaminonaphthalene derivatives, the 1,3-isomer disrupts interchain hydrogen bonding and tight π-π stacking. This geometric difference shifts the resulting polyimides from highly crystalline, insoluble solids to amorphous, solvent-processable materials, while maintaining the high glass transition temperature (Tg) provided by the naphthalene core.

Evidence DimensionBackbone Linkage Geometry
Target Compound Data~120° meta-linkage (asymmetric)
Comparator Or Baseline1,5-Dinitronaphthalene derivatives (~180° para-like linkage, symmetric)
Quantified Difference~60° deviation in chain propagation axis
ConditionsDownstream polymerization into polyimides or polyurethanes

Procuring the 1,3-isomer is mandatory for manufacturers needing to synthesize soluble, processable high-performance polymers that cannot be achieved with the rigid 1,5-isomer.

Nitroreductase Activity
Class-level
Ranking: trinitro- > dinitro- > mono-nitronaphthalene; 1,3-DNN at intermediate tier
1,3-DNN occupies a specific metabolic reactivity tier distinct from mono- and tri-nitro derivatives
Absolute rates not provided; ranking based on reduction potential correlation
Nitro Group Torsion
Reported
~37° out of ring plane for C1 nitro group
Alters π-conjugation and solid-state packing vs. 1,5-isomer
Minimal deviation for 1,5-DNN
DNA Reactivity
Reported
Forms covalent DNA adducts at room temperature without metabolic activation
Distinct non-enzymatic genotoxicity pathway
Direct reactivity vs. activation-dependent nitro-PAHs

Precursor for Soluble High-Performance Polyimides

Derived directly from the structural asymmetry detailed in Section 3, 1,3-DNN is reduced to 1,3-diaminonaphthalene to synthesize advanced polyimides[2]. The meta-linkage prevents rigid chain packing, allowing the resulting polymers to remain soluble in polar aprotic solvents (like NMP or DMAc) for spin-coating or film casting in electronics manufacturing, a process impossible with 1,5-DNN derivatives.

Specialized Epoxy Resin Curing Agents

The lower melting point and unique geometry of 1,3-DNN and its diamine derivative make it an excellent candidate for specialized epoxy curing formulations[2]. The asymmetric structure provides a balance of high thermal stability (due to the naphthalene ring) and improved formulation compatibility, avoiding the severe brittleness often imparted by highly symmetric aromatic curing agents.

Analytical Standard for Environmental and Combustion Monitoring

Because dinitronaphthalenes are produced during the combustion of fossil fuels, 1,3-DNN is required as a precise analytical standard[1]. As demonstrated by its distinct electrochemical reduction profile at pH 8.2, environmental testing laboratories must procure the exact 1,3-isomer to accurately calibrate chromatographic and voltammetric equipment, ensuring it is distinctly quantified apart from the more common 1,5- and 1,8-isomers.

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-enzymatic DNA damage studies
Direct DNA reactivity profile
Adduct formation endpoint without metabolic activation
Isomer-specific analytical method development
Isomer identity and purity
Chromatographic resolution of dinitronaphthalene isomers
Solid-state structural studies
Steric strain and crystal packing
Torsion angle impact on lattice and sublimation
Nitro-PAH biodegradation pathway studies
Relative nitroreductase susceptibility
Enzyme kinetics and reduction rate tier

Physical Description

1,3-dinitronaphthalene is a beige powder. (NTP, 1992)

XLogP3

2.8

Boiling Point

Sublimes (NTP, 1992)

LogP

2.83 (LogP)

Melting Point

295 to 298 °F (NTP, 1992)
148.0 °C

UNII

D55U333CQS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

606-37-1

Wikipedia

1,3-dinitronaphthalene

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